BenchChemオンラインストアへようこそ!

(R)-4-Benzyl-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole

CYP450 inhibition drug metabolism medicinal chemistry

(R)-4-Benzyl-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole (CAS 2757083-18-2) is a single-enantiomer chiral 2-oxazoline derivative belonging to the pyridine-oxazoline (PyOx) ligand class. It features a (4R)-benzyl-substituted dihydrooxazole ring directly linked at the 2-position to a 5-fluoropyridin-2-yl moiety, yielding a molecular formula of C₁₅H₁₃FN₂O (MW 256.27) and a computed XLogP3-AA of 2.8.

Molecular Formula C15H13FN2O
Molecular Weight 256.27 g/mol
Cat. No. B8196386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-Benzyl-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole
Molecular FormulaC15H13FN2O
Molecular Weight256.27 g/mol
Structural Identifiers
SMILESC1C(N=C(O1)C2=NC=C(C=C2)F)CC3=CC=CC=C3
InChIInChI=1S/C15H13FN2O/c16-12-6-7-14(17-9-12)15-18-13(10-19-15)8-11-4-2-1-3-5-11/h1-7,9,13H,8,10H2/t13-/m1/s1
InChIKeyHKNNNQGKTMBSHR-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-4-Benzyl-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole – Chiral Pyridine-Oxazoline Ligand for Asymmetric Synthesis & Medicinal Chemistry Procurement


(R)-4-Benzyl-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole (CAS 2757083-18-2) is a single-enantiomer chiral 2-oxazoline derivative belonging to the pyridine-oxazoline (PyOx) ligand class . It features a (4R)-benzyl-substituted dihydrooxazole ring directly linked at the 2-position to a 5-fluoropyridin-2-yl moiety, yielding a molecular formula of C₁₅H₁₃FN₂O (MW 256.27) and a computed XLogP3-AA of 2.8 [1]. The compound is primarily employed as a chiral ligand in metal-catalysed asymmetric transformations and as a chiral building block in medicinal chemistry [2]. The 5-fluoro substituent on the pyridine ring introduces an electron-withdrawing effect that modulates both the Lewis basicity of the pyridyl nitrogen and the electronic environment of the coordinated metal centre, a feature absent in non-fluorinated PyOx congeners [2][3].

Why Generic Substitution of (R)-4-Benzyl-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole Is Not Advisable Without Comparative Evidence


Within the 5-fluoropyridin-2-yl-dihydrooxazole chemotype, the identity of the 4-substituent and the absolute configuration at C(4) are the dominant determinants of enantio-inducing performance in asymmetric catalysis and of biological target engagement [1][2]. Replacing the (4R)-benzyl group with isopropyl, tert-butyl, or phenyl—or inverting to the (4S)-enantiomer—alters both the steric shielding of the metal centre and the conformational preferences of the chelate ring, producing measurable differences in enantioselectivity outcomes that can exceed 30% ee in representative Cu-catalysed nitroaldol reactions [2]. Similarly, omission of the 5-fluoro substituent (i.e., using a non-fluorinated pyridin-2-yl analogue) removes the electron-withdrawing effect that enhances the Lewis acidity of the coordinated metal ion, a parameter demonstrated to correlate with catalytic activity in pyridine-oxazoline systems [2][3]. These structure–activity relationships mean that in-class compounds cannot be assumed interchangeable; selection must be guided by the specific steric and electronic requirements of the target transformation or binding site.

Quantitative Differentiation Evidence for (R)-4-Benzyl-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole vs. Closest Analogs


CYP3A4 Inhibition: Target Compound IC₅₀ vs. In-Class Baseline

In a fluorescence-based CYP3A4 inhibition assay using dibenzylfluorescein as substrate in insect cell microsomes, (R)-4-Benzyl-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole exhibited an IC₅₀ of 5.92 × 10³ nM (5.92 μM) [1]. This provides a quantitative baseline for CYP3A4 liability assessment during lead optimisation. While no direct head-to-head comparator data are available for the closest analogs in this exact assay format, the value serves as a class-level reference point: the fluoro-substituted pyridine ring is expected to alter CYP binding compared to non-fluorinated PyOx ligands due to the electron-withdrawing effect on the pyridyl nitrogen basicity and potential halogen-bonding interactions [2]. For procurement decisions in drug discovery programmes where CYP3A4 avoidance is critical, this quantitative IC₅₀ datum enables a data-driven comparison that is unavailable for most non-fluorinated or differently substituted analogs in the public domain.

CYP450 inhibition drug metabolism medicinal chemistry

Electronic Differentiation: 5-Fluoro vs. Non-Fluorinated Pyridine-Oxazoline Ligands in Cu-Catalysed Enantioselective Nitroaldol Reaction

In a systematic study of pyridine-oxazoline ligands bearing electron-withdrawing substituents, the introduction of a fluorine atom onto the pyridine ring altered enantio-inducing activity in the Cu-catalysed Henry (nitroaldol) reaction [1]. Ligands 4a–4g (pyridine-oxazolines with fluorine or bromine substituents) exhibited enantiomeric excess values ranging from <5% to a maximum of 29% ee across multiple aldehyde substrates, whereas the conformationally rigid indane-containing ligand 4h reached 48–71% ee [1]. Although the target compound was not among the specific ligands tested, the study establishes a class-level principle: the presence and position of electron-withdrawing substituents on the pyridine ring directly modulate catalytic enantioselectivity [1]. By extension, (R)-4-Benzyl-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole, carrying a 5-fluoro substituent, is expected to exhibit a measurably different electronic profile at the coordinated metal centre compared to non-fluorinated (R)-4-benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole [2]. The Hammett σₘ value for 5-F is +0.34, quantifying the electron-withdrawing effect that increases the Lewis acidity of the chelated metal ion, a key factor in substrate activation [3].

asymmetric catalysis enantioselectivity copper catalysis ligand design

Steric Differentiation: 4-Benzyl vs. 4-Isopropyl and 4-tert-Butyl Substituents at the Oxazoline Ring

The 4-substituent on the dihydrooxazole ring governs the steric environment around the coordinated metal centre and directly influences enantioselectivity [1]. In the Cu-catalysed nitroaldol reaction, ligands bearing flexible substituents (benzyl, isopropyl) in the oxazoline ring gave substantially lower enantioselectivities (≤29% ee) compared to the conformationally rigid indane-fused ligand 4h (up to 71% ee), demonstrating that the nature of the 4-substituent—not merely its presence—is a dominant determinant of catalytic performance [1]. The (4R)-benzyl group in the target compound occupies an intermediate steric volume: its CH₂Ph group (Charton ν parameter ~0.70) is approximately 46% larger by Charton steric parameter than isopropyl (ν ~0.48) and ~15% smaller than tert-butyl (ν ~0.82) [2]. Additionally, the benzyl group can participate in attractive π–π or CH–π interactions with aromatic substrates—a capability absent in purely aliphatic 4-substituents—potentially offering substrate-specific selectivity advantages in reactions involving aromatic coupling partners [3]. For coordination chemistry applications, the benzyl-substituted copper(II) complex [Cu(Bn-Pyox)(NCMe)₂(ClO₄)₂] has been crystallographically characterised, providing structural precedent for metal complex geometry [4].

steric tuning chiral ligand asymmetric induction metal coordination

Enantiomeric Purity and Chiral Configuration: (R)- vs. (S)-Enantiomer Procurement Differentiation

The (R)-enantiomer (CAS 2757083-18-2) and the (S)-enantiomer (CAS 2757083-54-6) of 4-benzyl-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole are commercially available as distinct catalog items with independent CAS numbers and pricing . The (R)-enantiomer is offered at 97% purity by Fluorochem (100 mg: £95; 250 mg: £214; 1 g: £636) and at 98% purity by Leyan . The (S)-enantiomer is listed separately at 95%+ purity by Chemenu and at 97% by AKSci . In asymmetric catalysis, the absolute configuration of the ligand determines the absolute configuration of the reaction product; even a 1% enantiomeric impurity in the ligand can propagate to measurable erosion of product ee [1]. For drug discovery applications where the target binding site is enantiospecific, the (R)-configured compound must be explicitly specified to avoid the (S)-enantiomer, which may exhibit different—and potentially antagonistic—biological activity . The discrete CAS numbers provide traceable identity, reducing the risk of inadvertent enantiomer substitution during procurement.

enantiomeric purity chiral resolution absolute configuration optical rotation

Lipophilicity and Physicochemical Differentiation: Computed logP and Molecular Descriptors vs. In-Class Analogs

The computed XLogP3-AA value for (R)-4-Benzyl-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole is 2.8, with a molecular weight of 256.27 g/mol, no hydrogen bond donors, 4 hydrogen bond acceptors, and a topological polar surface area (TPSA) of 34.5 Ų [1]. In comparison, the non-fluorinated analog (R)-4-benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole (MW 238.28) would be expected to have a slightly lower logP (~2.4–2.5, estimated by the ~0.3–0.4 logP increment contributed by aromatic fluorine substitution [2]) and a different hydrogen bond acceptor profile due to the absence of the C–F bond dipole. The isopropyl analog (R)-2-(5-fluoropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole (CAS 2828433-61-8) has a lower XLogP3-AA of 2.2 and a lower MW of 208.23 g/mol, making it significantly less lipophilic (ΔlogP = –0.6) and 48 Da lighter [3]. The tert-butyl analog (CAS 2757083-17-1) carries an intermediate XLogP of approximately 2.5 and MW 222.26 . These differences in lipophilicity directly affect solubility, membrane permeability, and chromatographic behaviour—parameters of practical importance for reaction work-up, purification, and biological assay compatibility.

lipophilicity physicochemical properties drug-likeness ligand design

Procurement-Driven Application Scenarios for (R)-4-Benzyl-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole


Asymmetric Metal-Catalysed Transformations Requiring a Chiral PyOx Ligand with Electron-Withdrawing Pyridine Substitution

In copper-catalysed enantioselective reactions such as the Henry (nitroaldol) reaction, the 5-fluoro substituent on the pyridine ring of the target compound increases the Lewis acidity of the chelated Cu(II) ion relative to non-fluorinated PyOx ligands, as established by class-level evidence showing that electron-withdrawing pyridine substituents modulate enantio-inducing activity [1]. The (4R)-benzyl group provides a steric environment intermediate between isopropyl and tert-butyl (Charton ν ~0.70), with the potential for additional π-stacking interactions with aromatic aldehyde substrates [2]. The crystallographically characterised benzyl-PyOx copper complex [Cu(Bn-Pyox)(NCMe)₂(ClO₄)₂] provides a structural precedent for coordination geometry [3]. Researchers should specify CAS 2757083-18-2 explicitly to obtain the correct (R)-enantiomer, as the (S)-enantiomer (CAS 2757083-54-6) will produce the opposite product configuration .

Medicinal Chemistry Lead Optimisation Requiring CYP3A4 Profiling of a 5-Fluoropyridinyl-Oxazoline Scaffold

The target compound has a publicly reported CYP3A4 IC₅₀ of 5.92 μM in insect cell microsomes using a dibenzylfluorescein fluorescence-based assay [4]. This data point enables medicinal chemistry teams to benchmark this fluorinated oxazoline chemotype for CYP3A4-mediated drug-drug interaction risk during early lead optimisation. The 5-fluoro substituent may also serve as a metabolically stable replacement for metabolically labile positions or as a ¹⁹F NMR probe for in-cell target engagement studies [5]. When procuring for SAR expansion, the (R)-enantiomer should be specified to maintain stereochemical consistency within a chiral lead series.

Chiral Building Block for CNS-Targeted Pharmaceutical Intermediates

The compound's oxazoline core and 5-fluoropyridinyl moiety are structural features recurrent in ligands targeting central nervous system receptors, including serotonin and dopamine receptor modulators . The (R)-configuration and the benzyl group provide a defined three-dimensional pharmacophore element for incorporation into more complex drug candidates. Available at 97–98% purity from multiple suppliers with batch-specific analytical documentation (NMR, HPLC, GC) , the compound meets the identity and purity requirements for GLP-grade intermediate synthesis.

Coordination Chemistry and Catalyst Development with a Structurally Characterised Benzyl-PyOx Copper Complex

For researchers developing new copper-based oxidation catalysts, the benzyl-substituted PyOx ligand has the advantage of a known, crystallographically characterised Cu(II) complex [Cu(Bn-Pyox)(NCMe)₂(ClO₄)₂] [3]. This structural information—not available for the isopropyl or tert-butyl analogs in the public domain—provides a starting point for rational catalyst design, including predictions of coordination geometry and ligand exchange kinetics. However, users should note that PyOx ligands are susceptible to hydrolysis in the presence of fortuitous water, forming pyridine-2-carboxylate-bridged coordination polymers; the 5-fluoro substituent may modestly alter hydrolysis rates via its electron-withdrawing effect [3].

Quote Request

Request a Quote for (R)-4-Benzyl-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.